molecular formula C19H16FN7O B7149362 N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-2-(4-fluorophenyl)triazole-4-carboxamide

N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-2-(4-fluorophenyl)triazole-4-carboxamide

Cat. No.: B7149362
M. Wt: 377.4 g/mol
InChI Key: KQSYXPJUZUVDOH-UHFFFAOYSA-N
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Description

N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-2-(4-fluorophenyl)triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes two triazole rings and a fluorophenyl group

Properties

IUPAC Name

N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-2-(4-fluorophenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN7O/c1-12-23-24-18(26(12)2)13-4-3-5-15(10-13)22-19(28)17-11-21-27(25-17)16-8-6-14(20)7-9-16/h3-11H,1-2H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQSYXPJUZUVDOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C)C2=CC(=CC=C2)NC(=O)C3=NN(N=C3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-2-(4-fluorophenyl)triazole-4-carboxamide typically involves multiple steps One common method starts with the preparation of the 4,5-dimethyl-1,2,4-triazole intermediate This intermediate is then reacted with a phenyl derivative to form the triazole-phenyl compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing automated reactors and continuous flow systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-2-(4-fluorophenyl)triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can alter the oxidation state of the compound, potentially changing its reactivity.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-2-(4-fluorophenyl)triazole-4-carboxamide has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various chemical reactions.

    Biology: The compound is studied for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where triazole derivatives have shown efficacy.

    Industry: It is used in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-2-(4-fluorophenyl)triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The compound’s unique structure allows it to bind selectively to these targets, exerting its effects through inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives such as:

    Fluconazole: A well-known antifungal agent.

    Itraconazole: Another antifungal compound with a similar triazole structure.

    Voriconazole: A triazole derivative used in the treatment of fungal infections.

Uniqueness

What sets N-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)phenyl]-2-(4-fluorophenyl)triazole-4-carboxamide apart is its dual triazole rings and the presence of a fluorophenyl group

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